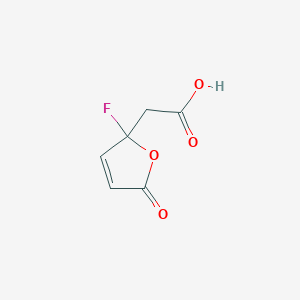

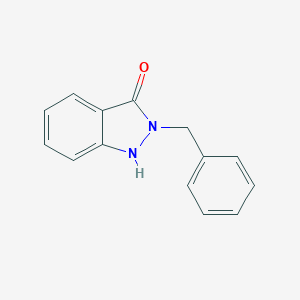

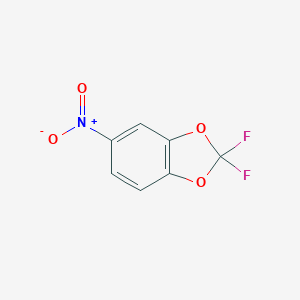

2,2-二氟-5-硝基-1,3-苯并二氧杂环

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

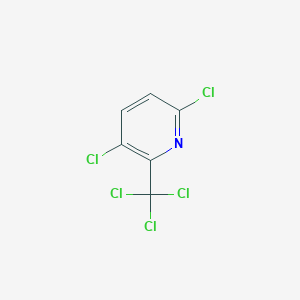

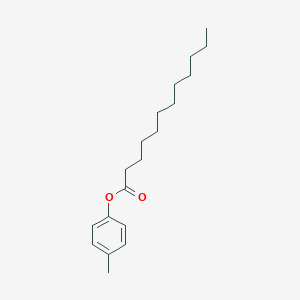

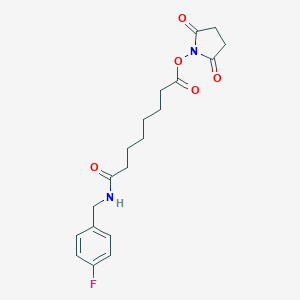

2,2-Difluoro-1,3-benzodioxole is an exceptionally acidic arene that serves as a versatile intermediate for synthesizing a variety of functionalized compounds. Its unique electronic properties, imparted by the presence of two fluorine atoms, make it a subject of interest in organometallic chemistry and pharmaceutical synthesis.

Synthesis Analysis

The synthesis of derivatives of 2,2-difluoro-1,3-benzodioxole involves the conversion of the parent compound through a lithiated intermediate. This intermediate can react with various electrophiles, ranging from carbon dioxide to higher alkyl iodides, to yield a wide array of derivatives. For instance, the carboxylic acid and aldehyde derivatives of 2,2-difluoro-1,3-benzodioxole can be further transformed into ketones, alcohols, and amines through subsequent reactions with organolithium compounds or condensation with nitrogen-containing nucleophiles .

Molecular Structure Analysis

The molecular structure of 2,2-difluoro-1,3-benzodioxole and its derivatives is characterized by the presence of a 1,3-benzodioxole skeleton, which can be further modified to introduce various functional groups. The structure of these compounds has been elucidated using techniques such as IR, 1H and 13C NMR spectroscopy, and X-ray diffraction analysis .

Chemical Reactions Analysis

2,2-Difluoro-1,3-benzodioxole undergoes a range of chemical reactions, thanks to its high acidity and the reactivity of the difluoro group. It can be transformed into a plethora of compounds, including carboxylic acids, aldehydes, ketones, alcohols, bromides, sulfonates, and amines. These transformations are facilitated by the compound's ability to react with different nucleophiles and electrophiles, demonstrating its versatility in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-difluoro-1,3-benzodioxole derivatives are influenced by the substituents attached to the benzodioxole ring. The introduction of nitro groups, for example, can significantly increase the reactivity of these compounds, as evidenced by kinetic studies using 19F NMR. Moreover, the safety and stability of these compounds can be assessed through differential scanning calorimetry, which is crucial for their handling and use in various applications .

科学研究应用

先进材料和化学性质

硝基化合物,包括硝基苯并二氧杂环及其衍生物,因其能量特性而受到广泛研究,这对于开发高能材料至关重要。这些化合物由于其高性能和低敏感性而备受关注,使其适用于炸药和推进剂。例如,辛格和费利克斯 (2003) 对 NTO 及其盐的研究深入探讨了这些化合物在高能材料中的晶体结构、热解和潜在应用,突出了硝基化合物在材料科学中的更广泛意义 (Singh & Felix, 2003)。

环境和生物影响

对与硝基苯并二氧杂环相关的化合物尼替西酮的降解过程的研究揭示了这些化合物在不同条件下的稳定性及其潜在环境影响。Barchańska 等人 (2019) 的研究使用 LC-MS/MS 探索了尼替西酮的稳定性和降解途径,有助于我们了解类似硝基化合物在自然环境中的行为及其降解产物 (Barchańska et al., 2019)。

生物应用潜力

硝基化合物的性质也已在生物应用中得到探索。例如,某些硝基苯并二氧杂环衍生物的抗菌活性突出了这些化合物在开发新型抗菌剂中的潜力。Nicoletti 和 White (2022) 讨论了硝基丙烯基苯并二氧杂环的抗真菌活性,强调了其对各种真菌病原体的有效性及其治疗真菌感染的潜力 (Nicoletti & White, 2022)。

作用机制

Pseudomonas putida F1 catalyzed defluorination of DFBD at an initial rate of 2,100 nmol/h per mg cellular protein. This is orders of magnitude higher than previously reported microbial defluorination rates with multiply fluorinated carbon atoms .

It is sparingly soluble in water (0.31 g/L at 25°C) .

安全和危害

未来方向

There are more than 9,000 polyfluorinated compounds developed for commercial use, some negatively impacting human health, and they are generally considered to be resistant to biodegradation . The mechanism revealed here may apply to the defluorination of DFBD-containing compounds in the environment .

属性

IUPAC Name |

2,2-difluoro-5-nitro-1,3-benzodioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-7(9)13-5-2-1-4(10(11)12)3-6(5)14-7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLXTFDBDIYVPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(O2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611523 |

Source

|

| Record name | 2,2-Difluoro-5-nitro-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-5-nitro-1,3-benzodioxole | |

CAS RN |

1645-96-1 |

Source

|

| Record name | 2,2-Difluoro-5-nitro-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1645-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-5-nitro-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)